![molecular formula C24H19N5O3S B2587808 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide CAS No. 886941-35-1](/img/structure/B2587808.png)

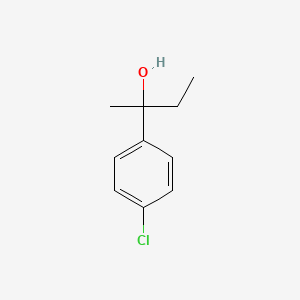

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

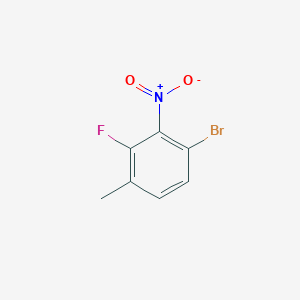

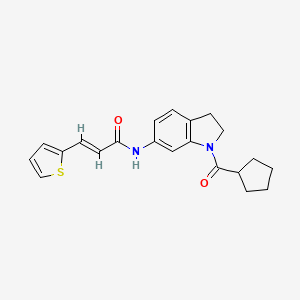

The compound is a complex organic molecule that includes several heterocyclic moieties, such as furan, pyrrole, and 1,2,4-triazole . These structures are often found in various biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized from furan-2-carboxylic acid hydrazide . Mannich bases and methyl derivatives were then prepared . The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1 H-NMR spectra .Molecular Structure Analysis

The molecular structure of this compound likely involves complex interactions between the various heterocyclic moieties. For example, the 1,2,4-triazole ring could potentially form hydrogen bonds with other parts of the molecule .Chemical Reactions Analysis

The compound may undergo various chemical reactions, such as electrophilic substitution reactions . The product was subjected to reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Aplicaciones Científicas De Investigación

Anti-exudative Activity

One significant application of related compounds in scientific research is the synthesis and evaluation of anti-exudative activity. Derivatives of 1,2,4-triazole, which share a structural motif with the compound , have demonstrated considerable synthetic and pharmacological potential. A study highlighted the synthesis of new derivatives that were tested for anti-exudative properties, with several compounds outperforming the reference drug diclofenac sodium in formalin-induced edema models. This research underlines the potential of such compounds in developing more effective and less toxic therapeutic agents for treating inflammation-related conditions (Chalenko et al., 2019).

Antimicrobial and Antituberculosis Activity

Another crucial application is in the development of antimicrobial and antituberculosis agents. Research into the structural elucidation and screening of derivatives has revealed their potent antibacterial, antifungal, and anti-tubercular activities. This study underscores the compound's utility in addressing the global challenge of antibiotic resistance and the need for new therapeutic options (MahyavanshiJyotindra et al., 2011).

Anticancer Activity

The search for novel anticancer agents has also benefited from research on this compound and its derivatives. A study focused on the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives demonstrated significant cytotoxic effects against leukemia cell lines. These findings present a promising avenue for developing new anticancer therapies, highlighting the compound's potential in cancer research (Horishny et al., 2021).

Glutaminase Inhibitors for Cancer Treatment

Research into the design, synthesis, and pharmacological evaluation of analogs as glutaminase inhibitors has unveiled potential applications in cancer treatment. These inhibitors target the metabolic pathways of cancer cells, offering a novel approach to therapy. One study reported on analogs that retained potency with improved solubility, suggesting their usefulness in inhibiting the growth of cancer cells both in vitro and in vivo (Shukla et al., 2012).

Synthesis and Chemical Properties Exploration

The compound and its derivatives have played a pivotal role in the exploration of new synthetic routes and the study of chemical properties. Research into the metal-free synthesis of polysubstituted pyrroles in aqueous media, using surfactants, exemplifies the compound's utility in green chemistry and the development of more environmentally friendly synthetic methodologies (Kumar et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O3S/c30-22(25-18-10-12-20(13-11-18)32-19-7-2-1-3-8-19)17-33-24-27-26-23(21-9-6-16-31-21)29(24)28-14-4-5-15-28/h1-16H,17H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYQRBPWQRVIFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N4C=CC=C4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587742.png)

![N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B2587748.png)